

2,3,4-Trifluorobenzenesulfonyl chloride structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4-Trifluorobenzenesulfonyl
chloride

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An In-depth Technical Guide to **2,3,4-Trifluorobenzenesulfonyl Chloride**: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2,3,4-trifluorobenzenesulfonyl chloride** (CAS No. 175278-08-7), a critical building block in medicinal chemistry and materials science.^{[1][2][3]} As a Senior Application Scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into the molecule's structural characteristics, synthesis, reactivity, and strategic applications. We will explore the causality behind its utility, particularly how the unique trifluorination pattern influences its chemical behavior and modulates the properties of derivative compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic explanations to empower its effective use in the laboratory.

Introduction: The Strategic Value of Fluorinated Sulfonyl Chlorides

Sulfonyl chlorides ($R-SO_2Cl$) are a highly reactive class of organosulfur compounds, prized for their ability to serve as powerful electrophiles in the synthesis of sulfonamides and sulfonate esters.^{[4][5]} The sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.^[6]

The strategic incorporation of fluorine atoms onto the aromatic ring, as seen in **2,3,4-trifluorobenzenesulfonyl chloride**, imparts unique and often highly desirable properties to the parent molecule and its derivatives. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] **2,3,4-Trifluorobenzenesulfonyl chloride**, therefore, is not just another sulfonyl chloride; it is a specialized reagent for introducing a trifluorinated phenylsulfonyl moiety, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Properties and Structural Elucidation

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application.

Molecular Structure

The structure of **2,3,4-trifluorobenzenesulfonyl chloride** consists of a benzene ring substituted with a sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) and three fluorine atoms at the ortho, meta, and para positions relative to the sulfonyl group.

Caption: Chemical Structure of **2,3,4-Trifluorobenzenesulfonyl Chloride**.

Core Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	175278-08-7	[1][2][3]
Molecular Formula	C ₆ H ₂ ClF ₃ O ₂ S	[1][2]
Molecular Weight	230.59 g/mol	[1][2][3]
Appearance	Light yellow solid or liquid	[1][2]
Density	1.640 g/mL at 25 °C	[1][3]
Boiling Point	234-236 °C (lit.)	[3]
Flash Point	107.2 °C (closed cup)	[3]
Refractive Index	n _{20/D} 1.5040 (lit.)	[3]
SMILES	O=S(=O) (Cl)C1=CC=C(F)C(F)=C1F	[2]
InChI Key	XFTDZYFHXRZLEF- UHFFFAOYSA-N	[2][3]

Spectroscopic Analysis for Structural Validation

Spectroscopic methods are essential for confirming the identity and purity of **2,3,4-trifluorobenzenesulfonyl chloride**. While specific spectra for this exact compound are not publicly available, we can infer the expected signals based on its structure and data from analogous compounds.[8][9][10][11]

- ¹H NMR (Proton NMR):** The spectrum would be complex due to fluorine-proton coupling. We would expect to see two aromatic protons, appearing as complex multiplets in the downfield region (likely δ 7.5-8.0 ppm). The splitting patterns would be influenced by coupling to each other and to the adjacent fluorine atoms.
- ¹⁹F NMR (Fluorine NMR):** This is a critical technique for fluorinated compounds. Three distinct signals would be expected, one for each chemically non-equivalent fluorine atom. The signals would exhibit coupling to each other and to the aromatic protons.

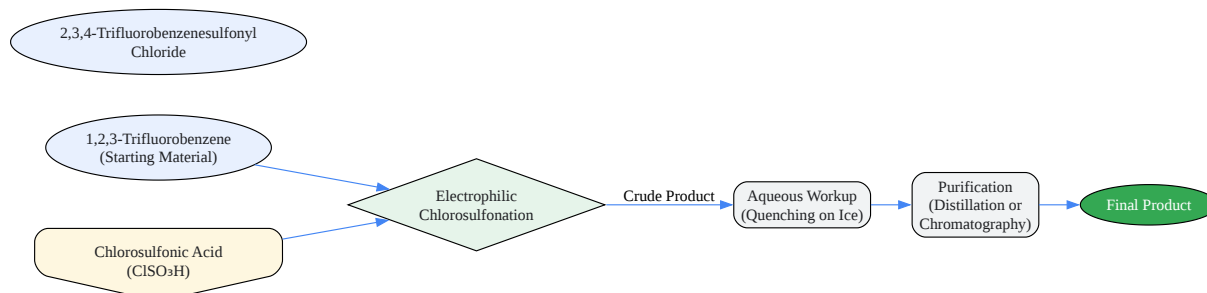
- ^{13}C NMR (Carbon NMR): Six distinct signals for the aromatic carbons would be anticipated. The chemical shifts and splitting patterns would be significantly influenced by the attached fluorine atoms (large C-F coupling constants) and the sulfonyl chloride group.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. [8] Strong, characteristic absorption bands are expected for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) in the regions of $1370\text{--}1410\text{ cm}^{-1}$ and $1166\text{--}1204\text{ cm}^{-1}$. [8] Additional bands would correspond to C-F stretching and the aromatic C=C bonds.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of about one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom (^{35}Cl and ^{37}Cl isotopes). [8] Fragmentation patterns would likely involve the loss of Cl, SO_2 , and sequential loss of fluorine.

Synthesis and Reaction Mechanism

The synthesis of aryl sulfonyl chlorides is a well-established area of organic chemistry. While specific proprietary methods may vary, a common and reliable approach involves the chlorosulfonation of the corresponding aromatic precursor.

Plausible Synthetic Route

A logical synthetic pathway to **2,3,4-trifluorobenzenesulfonyl chloride** starts from 1,2,3-trifluorobenzene. The key transformation is an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid (ClSO_3H).



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Caption: General workflow for the synthesis of **2,3,4-trifluorobenzenesulfonyl chloride**.

Causality: The fluorine atoms are deactivating, electron-withdrawing groups. However, the sulfonyl group will still direct primarily to the position para to the 3-fluoro group (the 6-position) and ortho to the 2-fluoro group (the 5-position). The formation of the desired 2,3,4-isomer implies substitution at the 1-position, which may require specific conditions or be part of a multi-step synthesis not detailed in public literature. An alternative, though more complex, route could involve diazotization of a corresponding aniline followed by a Sandmeyer-type reaction.

[12][13]

Chemical Reactivity and Applications in Drug Discovery

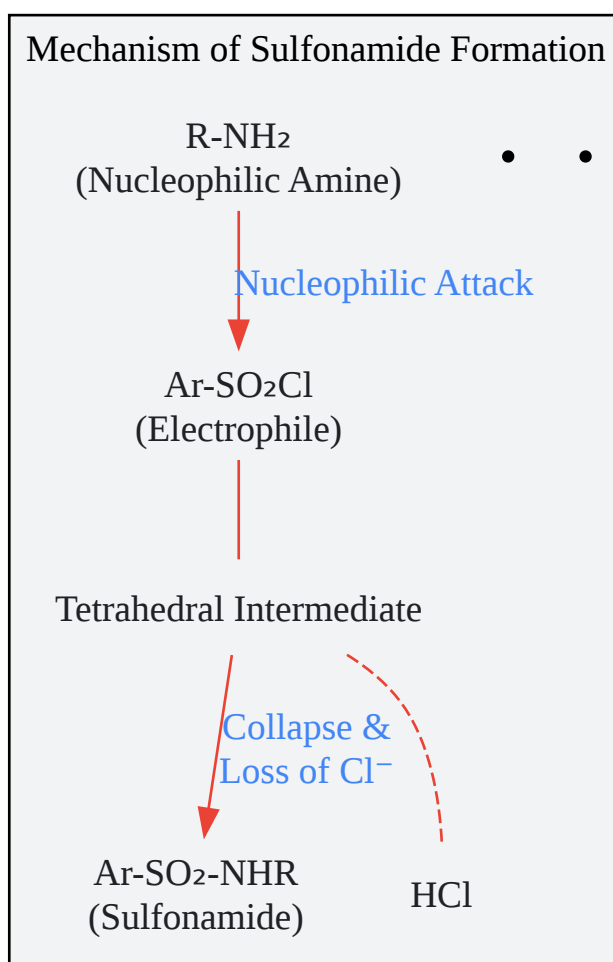
The utility of **2,3,4-trifluorobenzenesulfonyl chloride** stems directly from its reactivity, which is dominated by the highly electrophilic sulfur atom.

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the $-\text{SO}_2\text{Cl}$ group is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and thus a potent electrophile. This makes it susceptible to attack by a wide range of nucleophiles.[4][12] The trifluorinated aromatic ring further enhances this electrophilicity through its strong electron-withdrawing inductive effect.

Key Reaction: Sulfonamide Synthesis

The most significant application in drug discovery is the reaction with primary or secondary amines to form sulfonamides.[5][6] This reaction is robust, high-yielding, and forms the basis for creating vast libraries of potential drug candidates.



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- To cite this document: BenchChem. [2,3,4-Trifluorobenzenesulfonyl chloride structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070061#2-3-4-trifluorobenzenesulfonyl-chloride-structure]

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